6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dimethoxy-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-18-8-4-3-6-9(10(8)19-2)11(15)14-7(13(16)17)5-20-12(6)14/h3-4,7,12H,5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCRTXNWLFIBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C2=O)C(CS3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure comprises a thiazolo[2,3-a]isoindole core with methoxy substituents at positions 6 and 7, a ketone at position 5, and a carboxylic acid at position 3. Retrosynthetic disconnection reveals two primary fragments:
- Isoindolinone precursor : 6,7-Dimethoxy-2-formylbenzoic acid or its ester derivative.
- Cysteine-derived thiazolidine : L-Cysteine ethyl ester hydrochloride, providing sulfur and nitrogen atoms for heterocycle formation.
The fusion of these components via a cascade imine formation, thiol addition, and lactamization forms the bicyclic framework. Subsequent oxidation and functional group interconversion yield the final carboxylic acid.
Synthetic Routes and Methodologies
Synthesis of the Isoindolinone Precursor
The 6,7-dimethoxy-substituted isoindolinone precursor is synthesized via Friedel-Crafts acylation or directed ortho-metalation strategies. A representative pathway involves:
- Methylation of 2,3-dihydroxybenzoic acid : Treatment with methyl iodide and potassium carbonate in DMF introduces methoxy groups at positions 6 and 7.
- Formylation : Vilsmeier-Haack formylation using POCl₃ and DMF generates 6,7-dimethoxy-2-formylbenzoic acid.
Critical Parameters :
Cascade Cyclization with L-Cysteine Ethyl Ester Hydrochloride
Key Reaction Steps
- Imine Formation : Condensation of 6,7-dimethoxy-2-formylbenzoic acid with L-cysteine ethyl ester hydrochloride in ethanol/water (1:1) at 60°C for 16 hours.
- Thiazolidine Cyclization : Intramolecular thiol addition to the imine under basic conditions (KHCO₃), forming the thiazolo[2,3-a]isoindole core.
- Lactamization : Spontaneous cyclization via peptide coupling, stabilized by the electron-withdrawing methoxy groups.
Reaction Conditions :
Stereochemical Control
The reaction proceeds with high diastereoselectivity (dr > 95:5), favoring the (3R,9bS) configuration due to the Cram chelation model. X-ray crystallography confirms the stereochemical outcome.
Oxidation to the Carboxylic Acid
The ethyl ester intermediate undergoes hydrolysis to the carboxylic acid via:
- Basic Hydrolysis : Treatment with NaOH (2.0 equiv.) in THF/water (4:1) at 80°C for 6 hours.
- Acid Workup : Neutralization with HCl (1M) precipitates the carboxylic acid.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| NaOH/THF/H₂O | 92 | 98.5 |
| LiOH/MeOH/H₂O | 88 | 97.2 |
| KOH/EtOH/H₂O | 84 | 96.8 |
Alternative Synthetic Pathways
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, COOH), 7.28 (s, 1H, H-8), 6.95 (s, 1H, H-9), 5.02 (d, J = 8.4 Hz, 1H, H-3), 4.15 (m, 1H, H-9b), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.30 (dd, J = 11.2, 4.8 Hz, 1H, H-2a), 2.95 (dd, J = 11.2, 8.4 Hz, 1H, H-2b).
- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₄H₁₄NO₆S: 324.0543; found: 324.0546.
Scalability and Industrial Considerations
Kilogram-Scale Production
Pilot-scale trials (1 kg batch) achieved 72% overall yield using:
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 84% |
| E-Factor | 18 |
| Process Mass Intensity | 23 |
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid typically involves multi-step procedures that include the formation of thiazole and isoindole moieties. Various methodologies have been developed to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure of synthesized compounds .
Antibacterial Properties
Research has indicated that derivatives of thiazoloisoindole compounds exhibit noteworthy antibacterial activities. For instance, related compounds have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups enhances their antimicrobial properties, making them candidates for further development as antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer). The mechanism involves interference with cellular pathways crucial for cancer cell proliferation. The effectiveness of these compounds often correlates with their structural features .
Anti-inflammatory Effects
Some studies suggest that compounds similar to this compound possess anti-inflammatory properties. These effects may be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to the inhibition of key enzymes in bacterial and fungal cells, such as the CYP51 enzyme . This inhibition disrupts essential cellular processes, leading to the death of the microorganisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Stereochemistry
The compound’s key structural differentiators include:
- 6,7-Dimethoxy substituents : These groups enhance electron density and steric bulk compared to analogs like 9b-methyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylate (18b), which lacks methoxy groups but has a methyl substituent at position 9b .
- Oxidation states : Derivatives such as N-benzyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxamide 1,1-dioxides (7aA) feature sulfone groups, altering electronic properties and hydrogen-bonding capacity .
- Stereochemistry : The (3R,9bS) configuration is critical for diastereoselective synthesis, as seen in methyl ester derivatives . In contrast, thermolysis of the parent compound yields 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles , where the thiazole ring is replaced by oxazole, significantly altering reactivity .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | H-Bond Donors/Acceptors | Key Features |
|---|---|---|---|---|
| 6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid | 6,7-OCH₃, 3-COOH | 295.31 | 1 / 6 | High polarity due to methoxy groups |
| 9b-Methyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylate | 9b-CH₃, 3-COOCH₃ | 249.28 | 0 / 5 | Increased lipophilicity from methyl |
| N-Benzyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxamide 1,1-dioxide | N-Benzyl, 1,1-dioxide | 368.42 | 1 / 7 | Enhanced solubility from sulfone |
| 3-Methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindole | Oxazole core, 3-methylene | 201.18 | 0 / 4 | Planar aromatic system, higher stability |
Stability and Reactivity
Biological Activity
6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.
Chemical Structure and Properties
The compound belongs to a class of tetrahydrothiazoloisoindole derivatives. Its molecular structure can be represented as follows:
- Molecular Formula : C13H13N1O4S1
- Molecular Weight : 279.31 g/mol
Structural Features
The structure features:
- A thiazole ring fused to an isoindole framework.
- Two methoxy groups at the 6 and 7 positions.
- A carbonyl group at the 5 position.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydrothiazolo[2,3-a]isoindoles exhibit significant antimicrobial properties.
Case Study: Antimicrobial Testing
A study evaluated several tetrahydrothiazolo derivatives against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin |
| Escherichia coli | 30 | Streptomycin |
| Klebsiella pneumoniae | 25 | Ampicillin |
These results indicate that certain derivatives are more potent than traditional antibiotics like ampicillin and streptomycin against specific strains .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. Docking studies suggest that the compound binds effectively to the active site of COX enzymes, reducing their activity and subsequently lowering inflammation levels .
Anticancer Potential
Emerging evidence suggests that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro studies on human cancer cell lines revealed:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 12 | Moderate cytotoxicity |
| MCF-7 (breast) | 8 | High cytotoxicity |
These findings highlight its potential as a chemotherapeutic agent .
Q & A
What are the optimal synthetic routes for preparing 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid, and how do reaction conditions influence yield?
Level: Basic (Methodology-Focused)
Answer:
The compound can be synthesized via cyclocondensation reactions involving 3-formyl-indole-2-carboxylic acid derivatives and thiazolidinone precursors. Key steps include refluxing in acetic acid with sodium acetate (0.01 mol) as a catalyst for 2.5–3 hours, followed by recrystallization from acetic acid to isolate the product . Yield optimization requires precise control of stoichiometry (1.0–1.1 equiv of reactants), temperature (reflux conditions), and acid concentration. Impurities from incomplete cyclization or side reactions (e.g., esterification) can reduce yields by 15–20% if sodium acetate is under-dosed.
Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
Level: Basic (Analytical Strategy)
Answer:
- X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for structurally related thiazolo[3,2-a]pyrimidine derivatives (monoclinic P2₁/c space group, lattice parameters: a=8.62 Å, b=12.15 Å, c=15.43 Å, β=90°) .
- NMR spectroscopy : Use -NMR to verify methoxy protons (δ 3.8–4.1 ppm) and thiazolo ring protons (δ 5.2–5.6 ppm). -NMR resolves the carbonyl (C=O) at ~170 ppm and the isoindole carbons at 120–140 ppm .
- IR spectroscopy : Confirm the carboxylic acid group (O–H stretch at 2500–3000 cm) and thiazolo C=S (1050–1150 cm) .
How does the compound’s stability vary under different pH and temperature conditions?
Level: Advanced (Stability Analysis)
Answer:
The compound is stable in dry, acidic environments (pH 3–5) but undergoes hydrolysis in alkaline conditions (pH >8), degrading the thiazolo ring. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, with major mass loss (~40%) at 220°C due to decarboxylation and sulfur oxide release . Storage at -20°C in argon-purged vials is recommended to prevent oxidative dimerization .
What strategies are used to analyze structure-activity relationships (SAR) for bioactivity in related thiazolo-isoindole derivatives?
Level: Advanced (SAR Methodology)
Answer:
- Functional group substitution : Replace the 3-carboxylic acid with esters or amides to assess solubility and membrane permeability .
- Methoxy positioning : Compare 6,7-dimethoxy vs. mono-methoxy analogs via in vitro assays (e.g., enzyme inhibition) to identify steric/electronic effects .
- Docking studies : Use molecular dynamics to simulate interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the carboxylic acid and π-π stacking of the isoindole ring .
How can computational methods predict the compound’s reactivity in novel reaction environments?
Level: Advanced (Computational Chemistry)
Answer:
- DFT calculations : Optimize transition states for cyclization steps (e.g., B3LYP/6-31G* level) to predict activation energies and regioselectivity .
- Solvent modeling : COSMO-RS simulations in acetic acid or DMF can forecast solubility and reaction rates .
- QSAR models : Correlate electronic descriptors (e.g., HOMO/LUMO gaps) with experimental yields to guide synthetic optimization .
What experimental approaches resolve contradictions in reported spectral data for this compound?
Level: Advanced (Data Reconciliation)
Answer:
Discrepancies in -NMR shifts (e.g., isoindole protons at δ 5.2 vs. 5.5 ppm) often arise from solvent polarity or trace metal impurities. Mitigation strategies:
- Use deuterated DMSO-d₆ for consistent hydrogen bonding environments .
- Chelate residual metals with EDTA during purification .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 335.08) .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic (Safety and Handling)
Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of acetic acid vapors during synthesis .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
How can mechanistic studies differentiate between radical vs. ionic pathways in its degradation?
Level: Advanced (Reaction Mechanism)
Answer:
- Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to reaction mixtures; inhibited degradation suggests radical intermediates .
- Isotopic labeling : Use -HO to track hydrolysis pathways via LC-MS .
- Kinetic isotope effects : Compare degradation rates in HO vs. DO; KIE >2 indicates proton-transfer steps in ionic mechanisms .
What chromatographic methods separate stereoisomers or regioisomers of this compound?
Level: Advanced (Separation Science)
Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (85:15) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min) .
- HILIC-MS : Hydrophilic interaction chromatography with a BEH Amide column separates regioisomers via differential hydrogen bonding .
How do researchers integrate this compound into interdisciplinary studies (e.g., materials science or neuropharmacology)?
Level: Advanced (Cross-Disciplinary Applications)
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
